4-bromofuran-3-carbaldehyde
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Overview
Description
Scientific Research Applications
Palladium-Catalyzed Cyclization
3-Bromopyridine-4-carbaldehyde undergoes cyclization with carboxylic acids under specific conditions to afford corresponding compounds in moderate to good yields. This process is facilitated by a palladium catalyst and highlights the utility of bromo-substituted carbaldehydes in synthesizing complex molecules (Cho & Kim, 2008).
Synthesis of Isoquinolines
A novel route for synthesizing isoquinolines involves tethering 3-Bromopyridine-4-carbaldehyde with electron-withdrawing group substituted alkenes. This process, catalyzed by palladium, leverages Heck coupling followed by aldol reaction, demonstrating the versatility of bromo-substituted carbaldehydes in organic synthesis (Cho & Patel, 2006).
Synthesis of 2-Aminoimidazole Alkaloids
The synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, achieved by reacting tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, exemplifies the use of bromo-substituted carbaldehydes as key intermediates. These derivatives serve as building blocks for synthesizing biologically significant 2-aminoimidazole alkaloids (Ando & Terashima, 2010).
Synthesis of Dibenzofuran Carboxaldehydes
The synthesis of dibenzofuran carboxaldehydes showcases the use of 4-bromofuran-3-carbaldehyde in creating complex heterocyclic compounds. These compounds serve as precursors for further chemical modifications, highlighting the compound's role in advancing heterocyclic chemistry (Yempala & Cassels, 2017).
Development of Fluorescence Probes
The design and synthesis of a new fluorescence probe based on 4-bromophenyl)-2H-[1,2,3]-triazole-4-carbaldehyde illustrate the compound's application in creating sensitive and selective probes for biological molecules such as homocysteine. This application demonstrates the compound's potential in biomedical research and diagnostics (Chu et al., 2019).
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromofuran-3-carbaldehyde involves the bromination of furfural followed by oxidation of the resulting bromofuran to the aldehyde.", "Starting Materials": [ "Furfural", "Bromine", "Acetic acid", "Sodium acetate", "Sodium hypochlorite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Bromination of furfural with bromine in acetic acid and sodium acetate to yield 4-bromofurfural", "Oxidation of 4-bromofurfural with sodium hypochlorite in hydrochloric acid to yield 4-bromofuran-3-carboxylic acid", "Decarboxylation of 4-bromofuran-3-carboxylic acid with sodium hydroxide in water to yield 4-bromofuran-3-carbaldehyde" ] } | |
CAS RN |
164513-46-6 |
Product Name |
4-bromofuran-3-carbaldehyde |
Molecular Formula |
C5H3BrO2 |
Molecular Weight |
175 |
Purity |
95 |
Origin of Product |
United States |
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